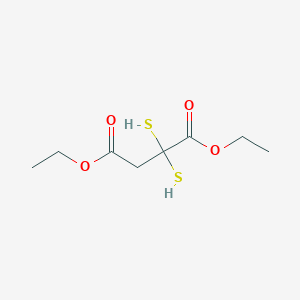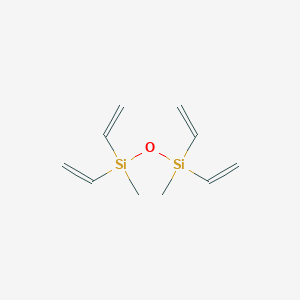
1,3-二甲基-1,1,3,3-四乙烯二硅氧烷
描述
1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane is a compound that is part of the siloxane family, characterized by its silicon-oxygen-silicon (Si-O-Si) backbone. The compound features vinyl groups attached to the silicon atoms, which are reactive sites for various chemical reactions, particularly hydrosilylation. This compound is of interest due to its potential applications in polymer synthesis and material science.
Synthesis Analysis
The synthesis of related siloxane compounds often involves reactions with various catalysts and reagents. For instance, the hydrosilylation polymerization of 1,3-dihydridotetramethyldisiloxane and 1,3-divinyltetramethyldisiloxane, catalyzed by a platinum complex, leads to the formation of high molecular weight polymers . Another synthesis approach involves the reaction of 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane with terephthalic acid derivatives to yield novel siloxane-containing dicarboxylic acids and their derivatives .
Molecular Structure Analysis
The molecular structure of siloxane compounds can be quite flexible, as evidenced by the varying Si-O-Si bond angles reported in the literature. For example, the Si-O-Si bond angle in 1,3-bis[5-(3-methylisoxazolino-2)]-1,1,3,3-tetraphenyldisiloxane can range from 172.8(2)° to 180(0)° depending on the diastereoisomer . Similarly, the structure of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane shows a bent configuration with a Si-O-Si angle of 140° .
Chemical Reactions Analysis
The vinyl groups in 1,3-dimethyl-1,1,3,3-tetravinyldisiloxane are reactive sites for hydrosilylation reactions. These reactions can lead to the formation of various copolymers with different end groups, depending on the dienes involved in the reaction . Additionally, the compound can undergo cycloaddition reactions with acetonitrile oxide to yield heterocyclic isoxazoline groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of siloxane compounds are influenced by their molecular structure. For instance, the introduction of C-C groups in the Si-O-Si main chain can lead to increased molecular flexibility and reduced thermal stability . The solubility in common organic solvents and thermal stability of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol have also been reported, with the ability to sublime without decomposition . The crystal structure of these compounds can feature intermolecular hydrogen bonding and different conformations depending on the crystallization method .
科学研究应用
生物研究中的微流控器件
在聚二甲基硅氧烷(PDMS)制备的微流控系统中,与1,3-二甲基-1,1,3,3-四乙烯二硅氧烷相关的化合物,为生物研究提供了显著优势。PDMS的性质使其成为微型化生物研究的优秀平台,包括免疫分析、蛋白质和DNA分离,以及细胞分选和操作。这种微型化提高了器件效率,并为细胞生物学提供了独特的见解,强调了微流控在生物分析中的益处 (S. Sia & G. Whitesides, 2003)。
硅氧烷的环境影响和命运
对二甲基硅氧烷在环境中的分布、迁移和转化进行的研究,与1,3-二甲基-1,1,3,3-四乙烯二硅氧烷的化学结构密切相关,突显了它们在消费品和工业过程中的广泛应用。尽管它们在各种基质中迅速降解,但由于持续使用导致的持续排放,已导致它们在不同的环境设置中被检测到。研究强调了对硅氧烷行为的更系统的研究的必要性,特别是在工业区域,以及改性硅氧烷的环境影响 (Xiaoling Xiang et al., 2021)。
在压缩点火发动机中的应用
将与1,3-二甲基-1,1,3,3-四乙烯二硅氧烷密切相关的醚类化合物二甲醚(DME)用作压缩点火(CI)发动机的替代燃料,具有显著的环境效益。 DME的燃烧导致低NOx、HC、CO排放,由于其分子结构,PM排放明显较低。与传统柴油相比,其优越的雾化和蒸发特性,以及高废气再循环(EGR)率的潜力,使DME成为一种有吸引力的替代燃料,强调了需要进一步研究以提高发动机耐久性和减少NOx排放 (Su Han Park & C. Lee, 2014)。
用硅化合物改性木材
应用有机硅化合物,如有机官能硅烷和六甲基二硅氧烷,对木材进行处理,可以提高其尺寸稳定性、耐久性和防火性。这些处理与1,3-二甲基-1,1,3,3-四乙烯二硅氧烷中发现的官能团相关,增强了木材的疏水性和耐候稳定性,表明它们适用于在户外地上暴露条件下使用。这展示了硅基处理在增强木材性能方面的多功能性和潜力,适用于各种应用 (C. Mai & H. Militz, 2004)。
属性
IUPAC Name |
[bis(ethenyl)-methylsilyl]oxy-bis(ethenyl)-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18OSi2/c1-7-12(5,8-2)11-13(6,9-3)10-4/h7-10H,1-4H2,5-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPKTOIGWIYKJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C=C)(C=C)O[Si](C)(C=C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166887 | |
| Record name | 1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane | |
CAS RN |
16045-78-6 | |
| Record name | 1,1,3,3-Tetraethenyl-1,3-dimethyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16045-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016045786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl-1,1,3,3-tetravinyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.518 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




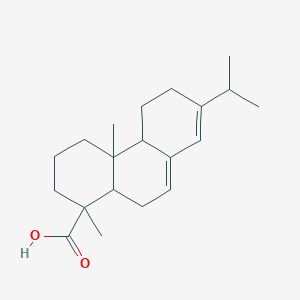
![v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-](/img/structure/B101361.png)
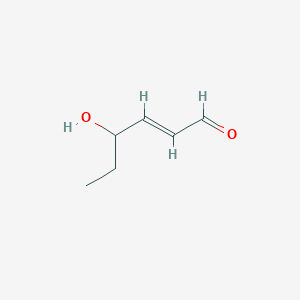
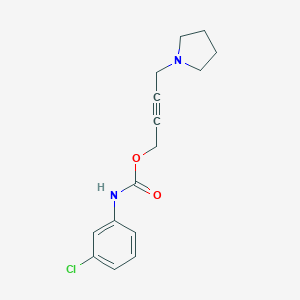
![1-[(Methylthio)methyl]piperidine](/img/structure/B101371.png)
![2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate](/img/structure/B101372.png)


![1,1a,6,6a-Tetrahydrocycloprop[a]indene](/img/structure/B101376.png)
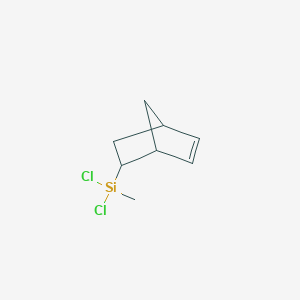

![3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B101380.png)
